5-Hydrazinylbenzene-1,3-dicarboxylic acid
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Overview
Description
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is a fluorescent probe made from the conjugation of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine to sulforhodamine 101, a red fluorescent dye. This compound displays excitation and emission spectra of 586 and 605 nanometers, respectively . It integrates into phospholipid bilayers and is used for imaging solid-supported lipid bilayers, detecting protein-ligand binding on bilayers, and monitoring colocalization of lipid probes in liposomes via resonance energy transfer .
Mechanism of Action
Target of Action
The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .
Mode of Action
This compound interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, this compound prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .
Result of Action
The inhibition of the MurE ligase by this compound leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is synthesized by conjugating the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with sulforhodamine 101. The reaction typically involves the activation of the carboxyl group of sulforhodamine 101, followed by its coupling with the amino group of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
Industrial production of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine primarily undergoes conjugation reactions due to the presence of reactive functional groups. It can also participate in resonance energy transfer reactions when integrated into lipid bilayers .
Common Reagents and Conditions
Common reagents used in the synthesis of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine include activating agents like N,N’-dicyclohexylcarbodiimide and coupling agents such as N-hydroxysuccinimide. The reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane under mild conditions .
Major Products Formed
The major product formed from the conjugation reaction is sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine itself. By-products may include unreacted starting materials and side products from the activation and coupling agents .
Scientific Research Applications
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying lipid bilayers and membrane dynamics
Biology: Employed in imaging techniques to visualize cellular structures and monitor protein-ligand interactions
Medicine: Utilized in diagnostic assays and therapeutic research to track cellular processes and drug delivery systems
Industry: Applied in the development of biosensors and nanotechnology for detecting and quantifying biological molecules
Comparison with Similar Compounds
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific excitation and emission spectra, which make it highly suitable for fluorescence imaging applications. Similar compounds include:
Texas Red (Sulforhodamine 101): Another red fluorescent dye with similar excitation and emission spectra, used for neuronal morphology studies and as a cell type-selective fluorescent marker.
Rhodamine 800: A near-infrared fluorescent dye used in various imaging applications.
BODIPY FL: A green fluorescent dye used for labeling and imaging biological molecules.
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine stands out due to its integration into phospholipid bilayers and its specific use in resonance energy transfer microscopy .
Properties
IUPAC Name |
5-hydrazinylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVTFIXGGRKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378238 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121385-69-1 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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